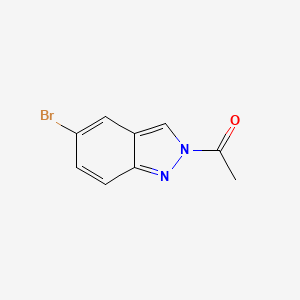

2-Acetyl-5-bromo-2H-indazole

Description

BenchChem offers high-quality 2-Acetyl-5-bromo-2H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetyl-5-bromo-2H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-bromoindazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-6(13)12-5-7-4-8(10)2-3-9(7)11-12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKJIXYJUGUSAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C2C=C(C=CC2=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001292131 | |

| Record name | 1-(5-Bromo-2H-indazol-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001292131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195623-05-2 | |

| Record name | 1-(5-Bromo-2H-indazol-2-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1195623-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Bromo-2H-indazol-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001292131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetyl-5-bromo-2H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Acetyl-5-bromo-2H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-Acetyl-5-bromo-2H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, commencing with the formation of the 5-bromo-1H-indazole scaffold, followed by a critical N-acetylation step. This guide delves into the mechanistic underpinnings of each reaction, offers detailed experimental protocols, and addresses the crucial aspect of regioselectivity in the N-acetylation of the indazole ring. The information is curated to provide researchers with the necessary insights for the successful synthesis and characterization of the target molecule.

Introduction: The Significance of the Indazole Scaffold

Indazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, appearing in a multitude of biologically active compounds.[1] The unique structural and electronic properties of the indazole nucleus allow it to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The targeted synthesis of specifically substituted indazoles, such as 2-Acetyl-5-bromo-2H-indazole, is therefore of significant interest for the development of novel therapeutic agents. This guide focuses on a practical and reproducible synthetic route to this specific derivative.

Proposed Synthetic Pathway

The synthesis of 2-Acetyl-5-bromo-2H-indazole is most effectively approached through a two-step sequence:

-

Step 1: Synthesis of 5-bromo-1H-indazole from a commercially available precursor, 4-bromo-2-methylaniline.

-

Step 2: N-acetylation of 5-bromo-1H-indazole to yield the target compound, 2-Acetyl-5-bromo-2H-indazole. A key challenge in this step is controlling the regioselectivity of the acetylation to favor the N2 position.

Figure 1: Proposed two-step synthesis pathway for 2-Acetyl-5-bromo-2H-indazole.

Step 1: Synthesis of 5-bromo-1H-indazole

The initial step involves the construction of the indazole ring system from 4-bromo-2-methylaniline. This transformation is a well-established method that proceeds via an in-situ diazotization followed by cyclization.

Reaction Mechanism

The reaction commences with the acetylation of the amino group of 4-bromo-2-methylaniline using acetic anhydride. The resulting acetamide then undergoes nitrosation with an in-situ generated nitrosating agent (from isoamyl nitrite), forming an N-nitroso intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the aromatic ring onto the nitroso group, leads to the formation of the indazole ring after dehydration and deacetylation under acidic conditions.

Figure 2: Simplified mechanism for the formation of 5-bromo-1H-indazole.

Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of 5-bromoindazole.[2]

Materials:

-

4-bromo-2-methylaniline

-

Chloroform

-

Acetic anhydride

-

Potassium acetate

-

Isoamyl nitrite

-

Concentrated hydrochloric acid

-

50% Sodium hydroxide solution

-

Ethyl acetate

-

Heptane

-

Magnesium sulfate

-

Silica gel

Procedure:

-

To a flask containing 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L), add acetic anhydride (0.109 L) while maintaining the temperature below 40°C.[2]

-

Stir the solution for 50 minutes, then add potassium acetate (14.6 g) and isoamyl nitrite (0.147 L).[2]

-

Reflux the solution at 68°C for 20 hours.[2]

-

Cool the reaction to 25°C and remove the volatiles under reduced pressure.[2]

-

Add water (225 mL) in portions and distill the azeotrope.[2]

-

Transfer the product mass back to the reaction vessel using water (50 mL) and add concentrated hydrochloric acid (400 mL).[2]

-

Heat the mixture to 50-55°C and add another 100 mL of concentrated hydrochloric acid in portions over 2 hours.[2]

-

Cool the solution to 20°C and adjust the pH to 11 by adding 50% sodium hydroxide solution at a temperature below 37°C.[2]

-

Add water (100 mL) and ethyl acetate (350 mL) and filter the mixture through celite.[2]

-

Separate the layers and extract the aqueous phase with ethyl acetate (2 x 200 mL).[2]

-

Combine the organic layers, wash with brine, and dry over magnesium sulfate.[2]

-

Filter through a silica gel pad with ethyl acetate and concentrate the eluant by rotary evaporation, adding heptane to precipitate the solid product.[2]

-

Slurry the solids with heptane, filter, and dry under vacuum at 45°C to yield 5-bromoindazole.[2]

Expected Yield: Approximately 94%.[2]

Step 2: N-Acetylation of 5-bromo-1H-indazole

This step involves the introduction of an acetyl group onto one of the nitrogen atoms of the indazole ring. The primary challenge is to achieve regioselective acetylation at the N2 position to obtain the desired 2H-indazole isomer.

The Challenge of Regioselectivity

The N-alkylation and N-acylation of indazoles can result in a mixture of N1 and N2 substituted products.[3][4] The thermodynamically more stable product is generally the N1 isomer, while the N2 isomer is often the kinetically favored product.[5][6] The regiochemical outcome is influenced by several factors, including the reaction conditions (base, solvent, temperature) and the nature of the electrophile.[7]

For the synthesis of 2-Acetyl-5-bromo-2H-indazole, conditions that favor kinetic control are desirable.

Mechanistic Considerations for N-Acetylation

The N-acetylation of 5-bromo-1H-indazole with acetic anhydride likely proceeds through a nucleophilic attack of one of the nitrogen atoms on the carbonyl carbon of the anhydride. The use of a base can deprotonate the indazole, forming an indazolide anion, which is a more potent nucleophile. The regioselectivity will then be determined by the relative nucleophilicity of the N1 and N2 anions and steric hindrance.

Figure 3: Competing pathways in the N-acetylation of 5-bromo-1H-indazole.

Experimental Protocol for N-Acetylation

Materials:

-

5-bromo-1H-indazole

-

Acetic anhydride

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (or another suitable aprotic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 5-bromo-1H-indazole in a suitable anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Add a base, such as pyridine or triethylamine (1.2 equivalents), to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purification: The crude product, which may be a mixture of N1 and N2 isomers, should be purified by column chromatography on silica gel. The separation of N1 and N2 isomers of substituted indazoles by flash column chromatography has been reported to be achievable.[3]

Characterization of 2-Acetyl-5-bromo-2H-indazole

Confirmation of the structure and purity of the final product is essential. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is a powerful tool to distinguish between N1 and N2 isomers. For 2-Acetyl-5-bromo-2H-indazole, one would expect to see characteristic signals for the aromatic protons and a singlet for the acetyl methyl group. The chemical shifts of the indazole ring protons will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carbonyl group of the acetyl moiety.

-

Melting Point: A sharp melting point is indicative of a pure compound.

While specific spectral data for 2-Acetyl-5-bromo-2H-indazole is not provided in the search results, the CAS number is 1195623-05-2, and it is listed as a solid.

Quantitative Data Summary

| Step | Reactant | Product | Reagents | Solvent | Conditions | Yield | Reference |

| 1 | 4-bromo-2-methylaniline | 5-bromo-1H-indazole | Acetic anhydride, Potassium acetate, Isoamyl nitrite, HCl, NaOH | Chloroform, Water, Ethyl acetate, Heptane | Reflux at 68°C, then workup | ~94% | [2] |

| 2 | 5-bromo-1H-indazole | 2-Acetyl-5-bromo-2H-indazole | Acetic anhydride, Pyridine (or other base) | Dichloromethane (or other aprotic solvent) | 0°C to room temperature | Variable (requires optimization and purification) | General Procedure |

Conclusion

The synthesis of 2-Acetyl-5-bromo-2H-indazole is a feasible process for a moderately skilled synthetic chemist. The key steps involve the robust formation of the 5-bromo-1H-indazole precursor followed by a regioselective N-acetylation. While the N-acetylation may produce a mixture of isomers, established chromatographic techniques can be employed for the isolation of the desired 2-acetylated product. The experimental protocols and mechanistic insights provided in this guide serve as a solid foundation for researchers to successfully synthesize and characterize this valuable heterocyclic compound for further investigation in drug discovery and development programs.

References

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

-

Synthesis of indazoles from 2-formylphenylboronic acids. RSC Publishing. [Link]

-

Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. NIH. [Link]

-

Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [Link]

-

2H-Indazole synthesis. Organic Chemistry Portal. [Link]

-

Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclizati. The Royal Society of Chemistry. [Link]

-

Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). PubMed. [Link]

-

A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. ACS Publications. [Link]

- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]

- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.ucc.ie [research.ucc.ie]

A Technical Guide to Determining the Aqueous Solubility of 2-Acetyl-5-bromo-2H-indazole for Drug Discovery and Development

Abstract

The aqueous solubility of a drug candidate is a critical physicochemical parameter that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the aqueous solubility of novel compounds, using the exemplar molecule 2-Acetyl-5-bromo-2H-indazole. While specific solubility data for this compound is not extensively available in public literature, this document outlines the principles and a detailed, validated experimental protocol for its determination. The focus is on the gold-standard equilibrium shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification, a methodology aligned with international regulatory expectations.[4][5][6]

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

The journey of a new chemical entity (NCE) from a laboratory bench to a clinical candidate is fraught with challenges, with poor biopharmaceutical properties being a leading cause of attrition.[7] Among these properties, aqueous solubility is a cornerstone for oral drug development. A drug must dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation and exert its pharmacological effect.[3] Insufficient solubility can lead to low and erratic bioavailability, hindering the establishment of a clear dose-response relationship and posing significant hurdles for formulation development.[2][7]

The 2H-indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[8][9][10] As such, a thorough characterization of the physicochemical properties of novel indazole derivatives, such as 2-Acetyl-5-bromo-2H-indazole, is paramount. This guide provides the scientific rationale and a practical, step-by-step approach to reliably measure its aqueous solubility.

Theoretical Framework: Understanding Solubility

Solubility is defined as the maximum concentration of a substance (the solute) that can be dissolved in a solvent to form a stable, homogenous solution at a specific temperature and pressure.[11] For pharmaceutical applications, we are primarily concerned with two types of aqueous solubility measurements:

-

Kinetic Solubility: This high-throughput screening method provides a rapid assessment of solubility. It typically involves dissolving the compound in an organic solvent like dimethyl sulfoxide (DMSO) and then diluting it into an aqueous buffer.[12][13] While useful for early-stage discovery, kinetic solubility can sometimes overestimate the true solubility due to the formation of supersaturated solutions.[4]

-

Thermodynamic (Equilibrium) Solubility: This method measures the concentration of a compound in a saturated solution that is in equilibrium with the solid drug.[14] It is considered the most reliable and relevant measure for biopharmaceutical classification and formulation development.[4][15] The shake-flask method is the most widely accepted technique for determining thermodynamic solubility.[4][5]

Several factors can influence the solubility of a compound, including its molecular structure, crystal form, particle size, as well as the temperature, pH, and ionic strength of the solvent.[11][16][17][18]

Experimental Design: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a robust and widely recognized technique for determining the equilibrium solubility of a compound.[4][5][15] The principle is straightforward: an excess amount of the solid compound is agitated in a specific solvent system for a sufficient period to allow the solution to reach equilibrium with the undissolved solid. The concentration of the dissolved compound in the supernatant is then measured.

Rationale for Method Selection

The shake-flask method is chosen for its reliability and its ability to provide a true measure of thermodynamic solubility. This is crucial for making informed decisions in drug development, such as for the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability.[19][20][21][22]

Self-Validating System

The protocol described below incorporates several checks to ensure the integrity of the results:

-

Visual Confirmation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved.[15]

-

Equilibrium Confirmation: Sampling at multiple time points (e.g., 24 and 48 hours) and demonstrating consistent concentration values confirms that equilibrium has been reached.[4]

-

pH Measurement: The pH of the solution is measured before and after the experiment to ensure it remains constant, as pH can significantly impact the solubility of ionizable compounds.[2][4]

Detailed Experimental Protocol

This protocol outlines the determination of the aqueous solubility of 2-Acetyl-5-bromo-2H-indazole in various aqueous buffers at a physiologically relevant temperature.

Materials and Reagents

-

2-Acetyl-5-bromo-2H-indazole (solid, purity >98%)

-

Phosphate buffered saline (PBS), pH 7.4

-

Acetate buffer, pH 4.5

-

Hydrochloric acid buffer, pH 1.2

-

HPLC-grade water, acetonitrile, and methanol[6]

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

2 mL glass vials with screw caps

-

0.22 µm syringe filters (e.g., PVDF or PTFE)

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Procedure

-

Preparation of Solutions: Prepare the aqueous buffers (pH 1.2, 4.5, and 7.4) according to standard laboratory procedures. These pH values are chosen to represent the conditions in the stomach and small intestine, as recommended by ICH guidelines.[19][20][21]

-

Sample Preparation:

-

Add an excess amount of 2-Acetyl-5-bromo-2H-indazole (e.g., 2-5 mg) to a 2 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.[4]

-

Add a known volume (e.g., 1 mL) of the desired aqueous buffer to the vial.

-

Prepare each condition in triplicate to ensure reproducibility.

-

-

Equilibration:

-

Sampling and Processing:

-

After the incubation period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved particles that could interfere with the analysis.[27]

-

Dilute the filtered sample with a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of 2-Acetyl-5-bromo-2H-indazole of known concentrations.

-

Analyze the standard solutions and the prepared samples by HPLC with UV detection.[24][28] The wavelength for detection should be set to the λmax of the compound to ensure maximum sensitivity.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

-

Data Calculation and Reporting:

-

Determine the concentration of 2-Acetyl-5-bromo-2H-indazole in the diluted samples using the linear regression equation from the calibration curve.

-

Calculate the original concentration in the undiluted supernatant by applying the dilution factor.

-

The average concentration from the triplicate samples is reported as the solubility of the compound under the specific conditions.

-

Data Presentation

The solubility data for 2-Acetyl-5-bromo-2H-indazole should be presented in a clear and concise table.

| pH of Aqueous Buffer | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |

| 1.2 | 37 | [Insert Value] | [Insert Value] |

| 4.5 | 37 | [Insert Value] | [InsertValue] |

| 7.4 | 37 | [Insert Value] | [Insert Value] |

Conclusion

Determining the aqueous solubility of a new chemical entity like 2-Acetyl-5-bromo-2H-indazole is a fundamental step in the drug discovery and development process. The thermodynamic shake-flask method, as detailed in this guide, provides a reliable and scientifically sound approach to obtaining this critical data. By understanding the principles of solubility and adhering to a robust experimental protocol, researchers can generate high-quality data that will guide lead optimization, inform formulation strategies, and ultimately contribute to the successful development of new medicines.

References

-

ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC. (2021, March 10). Retrieved from [Link]

-

The Importance of Solubility for New Drug Molecules. (2020, May 11). Retrieved from [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. (2021, February 14). Retrieved from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Retrieved from [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note - PMC. (2014, October 27). Retrieved from [Link]

-

Solubility Toolbox for Successful Design of Drug Candidates - Inventiva Pharma. Retrieved from [Link]

-

Thermodynamic Solubility Assay - Evotec. Retrieved from [Link]

-

Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Retrieved from [Link]

-

In vitro solubility assays in drug discovery - PubMed. Retrieved from [Link]

-

Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy - Biomedical and Pharmacology Journal. (2021, October 14). Retrieved from [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31). Retrieved from [Link]

-

4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021, July 5). Retrieved from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9). Retrieved from [Link]

-

ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. Retrieved from [Link]

-

Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry - ACS Publications. Retrieved from [Link]

-

BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS - ICH. (2019, November 20). Retrieved from [Link]

-

Drug Solubility: Importance and Enhancement Techniques - PMC. (2012, June 27). Retrieved from [Link]

-

ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5 - European Medicines Agency (EMA). (2020, February 10). Retrieved from [Link]

-

Systematic Review of HPLC Methods Using UV Detection for Quantification of Vitamin E in Human Plasma - MDPI. Retrieved from [Link]

-

Solubility & Dissolution - PharmDecks. Retrieved from [Link]

-

Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

-

2H-Indazole synthesis - Organic Chemistry Portal. Retrieved from [Link]

-

DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES1. Retrieved from [Link]

-

FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX. Retrieved from [Link]

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru. (2025, March 26). Retrieved from [Link]

-

Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - ResearchGate. (2025, October 16). Retrieved from [Link]

-

Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf - NIH. (2023, March 13). Retrieved from [Link]

-

M9 Biopharmaceutics Classification System- Based Biowaivers - FDA. Retrieved from [Link]

-

Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi - Impactfactor. (2025, September 25). Retrieved from [Link]

-

The importance of solubility and how to collect it using dynamic methods. (2023, April 5). Retrieved from [Link]

-

Annex 4 - World Health Organization (WHO). Retrieved from [Link]

-

Factors that Affect the Solubility of Drugs - Pharmaguideline. Retrieved from [Link]

-

CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology. Retrieved from [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

Sources

- 1. biomedpharmajournal.org [biomedpharmajournal.org]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. biomedpharmajournal.org [biomedpharmajournal.org]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. ucd.ie [ucd.ie]

- 8. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. caribjscitech.com [caribjscitech.com]

- 11. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. asianpubs.org [asianpubs.org]

- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. evotec.com [evotec.com]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. pharmdecks.com [pharmdecks.com]

- 17. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 18. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 19. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 20. database.ich.org [database.ich.org]

- 21. ema.europa.eu [ema.europa.eu]

- 22. fda.gov [fda.gov]

- 23. improvedpharma.com [improvedpharma.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. mdpi.com [mdpi.com]

- 26. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 27. who.int [who.int]

- 28. pharmaguru.co [pharmaguru.co]

A Technical Guide to the Preliminary Biological Screening of 2-Acetyl-5-bromo-2H-indazole

Executive Summary

The indazole nucleus is a privileged heterocyclic scaffold renowned for its presence in a multitude of biologically active compounds, demonstrating a wide therapeutic spectrum that includes anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3][4] This guide presents a comprehensive, multi-tiered strategy for the preliminary biological evaluation of a novel derivative, 2-Acetyl-5-bromo-2H-indazole. As a Senior Application Scientist, this document moves beyond mere procedural recitation to instill a deep, causality-driven understanding of the experimental choices, data interpretation, and logical progression from initial screening to hit identification. Each protocol is designed as a self-validating system, incorporating appropriate controls to ensure data integrity. The methodologies detailed herein—cytotoxicity, anti-inflammatory, antimicrobial, and antioxidant assays—form the foundational screening cascade for characterizing the therapeutic potential of this promising molecule.

Introduction: The Rationale for Screening

The Indazole Scaffold: A Privileged Heterocycle in Medicinal Chemistry

Indazole and its derivatives are of immense interest in drug discovery.[4] Their bicyclic structure, composed of fused benzene and pyrazole rings, offers a unique three-dimensional arrangement for interacting with biological targets. Several FDA-approved drugs, such as the anticancer agents Pazopanib and Niraparib, and the anti-inflammatory drug Benzydamine, feature the indazole core, underscoring its clinical significance.[4][5] The broad bioactivity of this class of compounds provides a strong rationale for investigating novel, unexplored derivatives.[1][6]

2-Acetyl-5-bromo-2H-indazole: A Candidate for Multi-Faceted Bioactivity

The subject of this guide, 2-Acetyl-5-bromo-2H-indazole, incorporates several features that suggest a high potential for bioactivity. The bromine atom at the 5-position can modulate the compound's lipophilicity and electronic properties, potentially enhancing binding affinity to target proteins. The acetyl group at the 2-position of the indazole ring is a critical modification; its introduction may reduce the activity compared to other substitutions in some contexts but is a key structural element to investigate.[7] This unique combination of substituents warrants a systematic and broad-based preliminary screening to uncover its therapeutic promise.

Strategic Approach to Preliminary Screening

The screening strategy outlined below is designed as a logical funnel, beginning with broad cytotoxicity screening and progressing to more specific assays based on the well-documented activities of the indazole family. This tiered approach ensures efficient use of resources by prioritizing the most promising therapeutic avenues for further investigation.

Caption: Overall strategic workflow for the preliminary biological screening.

Tier 1 Screening: Antiproliferative and Cytotoxic Activity

Mechanistic Rationale: Targeting Cancer Cell Viability

Numerous indazole derivatives have been developed as potent anticancer agents, often functioning as inhibitors of protein kinases that are crucial for tumor growth and survival.[3][8][9] Therefore, the primary and most critical screening step is to assess the compound's general cytotoxicity against relevant human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is the gold standard for this initial evaluation.[10][11] It is a colorimetric assay that measures the metabolic activity of mitochondrial dehydrogenases in living cells, providing a reliable proxy for cell viability.[12] A dose-dependent reduction in cell viability is a strong indicator of potential anticancer activity.

Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against selected cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast) and a non-cancerous cell line (e.g., HEK293 - embryonic kidney) for selectivity assessment.

-

MTT solution (5 mg/mL in sterile PBS).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Dimethyl sulfoxide (DMSO).

-

96-well flat-bottom plates.

-

Doxorubicin (Positive Control).

-

Test Compound Stock Solution (e.g., 10 mM in DMSO).

Step-by-Step Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[13]

-

Compound Treatment: Prepare serial dilutions of the test compound and Doxorubicin in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with medium only (blank), cells with medium and 0.5% DMSO (vehicle control), and the positive control.

-

Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.[11]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.[14] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (Viability % vs. Log Concentration) to determine the IC₅₀ value.

Data Interpretation and Presentation

The primary endpoint is the IC₅₀ value. A lower IC₅₀ indicates higher potency. A compound with an IC₅₀ value under 10 µM is generally considered a promising hit for further development. The Selectivity Index (SI), calculated as (IC₅₀ on non-cancerous cells / IC₅₀ on cancer cells), is crucial; an SI > 2 suggests a degree of cancer cell-specific toxicity.[15]

Table 1: Example Cytotoxicity Data for 2-Acetyl-5-bromo-2H-indazole

| Cell Line | Compound | IC₅₀ (µM) ± SD | Selectivity Index (SI) |

|---|---|---|---|

| A549 (Lung Cancer) | Test Compound | 8.4 ± 0.7 | 4.5 |

| Doxorubicin | 0.6 ± 0.1 | 5.0 | |

| MCF-7 (Breast Cancer) | Test Compound | 12.1 ± 1.1 | 3.1 |

| Doxorubicin | 0.9 ± 0.2 | 3.3 | |

| HEK293 (Normal) | Test Compound | 37.8 ± 2.5 | - |

| | Doxorubicin | 3.0 ± 0.4 | - |

Tier 2 Screening: Anti-inflammatory Potential

Mechanistic Rationale: Inhibition of Cyclooxygenase-2 (COX-2)

Inflammation is a key pathological process in many diseases. Indazole derivatives have shown significant anti-inflammatory activity, often attributed to the inhibition of cyclooxygenase (COX) enzymes.[16][17] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for producing pro-inflammatory prostaglandins.[18] Selective inhibition of COX-2 over the constitutively expressed COX-1 is a desirable therapeutic goal to reduce side effects. A fluorometric or ELISA-based in vitro assay provides a direct and high-throughput method to assess the compound's ability to inhibit COX-2 activity.

Experimental Protocol: Fluorometric COX-2 Inhibition Assay

Objective: To determine the IC₅₀ of the test compound for the inhibition of human recombinant COX-2 enzyme.

Principle: The assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2). A fluorescent probe is then used to detect PGG2, where the fluorescence intensity is proportional to COX-2 activity.[19] An inhibitor will reduce the fluorescent signal.

Materials:

-

Human Recombinant COX-2 Enzyme.

-

COX Assay Buffer.

-

Arachidonic Acid (Substrate).

-

Fluorometric Probe.

-

Celecoxib (Selective COX-2 Inhibitor Positive Control).

-

96-well black opaque plates.

Step-by-Step Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's protocol (e.g., Sigma-Aldrich, Cayman Chemical).[18][20]

-

Reaction Setup: To each well, add COX Assay Buffer, the fluorescent probe, and the COX-2 enzyme.

-

Inhibitor Addition: Add various concentrations of the test compound or Celecoxib. Include a "no inhibitor" control (100% activity) and a "no enzyme" control (background).

-

Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the substrate, Arachidonic Acid, to all wells.

-

Kinetic Measurement: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 535/587 nm) every minute for 15-20 minutes.

-

Calculation: Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration. Calculate the percent inhibition relative to the 100% activity control and plot against inhibitor concentration to determine the IC₅₀.

Data Interpretation and Presentation

A potent COX-2 inhibitor will have a low IC₅₀ value. This result would position the compound as a lead for developing non-steroidal anti-inflammatory drugs (NSAIDs).

Table 2: Example COX-2 Inhibition Data

| Compound | IC₅₀ (µM) ± SD |

|---|---|

| Test Compound | 5.2 ± 0.5 |

| Celecoxib (Control) | 0.04 ± 0.01 |

Caption: Step-by-step workflow for the in vitro COX-2 inhibition assay.

Tier 3 Screening: Antimicrobial Efficacy

Rationale: Addressing Microbial Resistance with Novel Scaffolds

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. The indazole scaffold has been identified in compounds with significant antibacterial and antifungal properties.[21][22][23] A preliminary screening against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as a fungal species, is a crucial step. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[24][25]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the MIC of the test compound against a panel of pathogenic microbes.

Materials:

-

Bacterial Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).

-

Fungal Strain: Candida albicans.

-

Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.

-

Sterile 96-well U-bottom plates.

-

Ampicillin (Antibacterial Control), Fluconazole (Antifungal Control).

-

Bacterial/Fungal inoculum standardized to ~5 x 10⁵ CFU/mL.

Step-by-Step Procedure:

-

Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the test compound stock (at 2x the highest desired concentration) to the first column. Perform a 2-fold serial dilution across the plate by transferring 50 µL from one column to the next.

-

Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve the final target inoculum density.

-

Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL. This also dilutes the compound to its final test concentration.

-

Controls: Include a positive control (microbes + broth, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.[26]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[27]

Data Interpretation and Presentation

MIC values are reported in µg/mL or µM. Lower MIC values indicate greater antimicrobial potency. These results can guide further studies, such as determining whether the compound is bactericidal or bacteriostatic.

Table 3: Example Antimicrobial MIC Data

| Organism | Compound | MIC (µg/mL) |

|---|---|---|

| S. aureus | Test Compound | 16 |

| Ampicillin | 4 | |

| E. coli | Test Compound | 64 |

| Ampicillin | 8 | |

| C. albicans | Test Compound | 32 |

| | Fluconazole | 2 |

Tier 4 Screening: Antioxidant Capacity

Rationale: Evaluating Radical Scavenging Activity

Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases. Compounds that can scavenge free radicals have therapeutic potential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the free-radical scavenging ability of a compound.[28][29] DPPH is a stable free radical that has a deep violet color; upon reduction by an antioxidant, its color fades to a pale yellow.[30]

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To measure the radical scavenging activity of the test compound.

Materials:

-

DPPH solution (e.g., 0.1 mM in methanol).

-

Methanol.

-

Ascorbic Acid (Positive Control).

-

96-well plate.

Step-by-Step Procedure:

-

Sample Preparation: Prepare serial dilutions of the test compound and Ascorbic Acid in methanol in a 96-well plate (e.g., 100 µL per well).

-

Reaction Initiation: Add 100 µL of the DPPH solution to each well. Mix gently.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Reading: Measure the absorbance at 517 nm. A control containing methanol and DPPH solution serves as the reference for maximum absorbance.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

Data Interpretation and Presentation

Data can be presented as the percentage of scavenging at a specific concentration or as an EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Table 4: Example DPPH Scavenging Data

| Compound | Concentration (µg/mL) | % Scavenging Activity ± SD |

|---|---|---|

| Test Compound | 50 | 65.2 ± 4.1 |

| Ascorbic Acid | 50 | 96.8 ± 1.5 |

Synthesis of Findings and Future Directives

Correlating Results Across Assays

The culmination of this preliminary screening is the synthesis of data from all tiers. A potent compound might exhibit activity across multiple assays (e.g., strong COX-2 inhibition and antioxidant activity), suggesting a multi-faceted mechanism of action. Conversely, high potency in a single, specific assay (e.g., sub-micromolar cytotoxicity against a cancer cell line with high selectivity) provides a clear path for focused development.

Decision Matrix for Advancement

The decision to advance a compound is based on a collective assessment of its potency, selectivity, and novelty. A compound with an IC₅₀ < 10 µM in the cytotoxicity assay, an IC₅₀ < 10 µM in the COX-2 assay, or an MIC ≤ 16 µg/mL against a key pathogen would be considered a "hit" worthy of further investigation.

Caption: A simplified decision-making flowchart for advancing a hit compound.

Next Steps: From Hit to Lead

A promising result from this preliminary screen is not an endpoint but a critical starting point. Positive hits should be subjected to:

-

Secondary Assays: More specific mechanistic studies (e.g., cell cycle analysis, apoptosis assays, specific kinase panels).

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues to optimize potency and selectivity.

-

In Vivo Studies: Evaluation in relevant animal models to assess efficacy and safety.

This structured, evidence-based approach ensures that only the most promising compounds, such as potentially 2-Acetyl-5-bromo-2H-indazole, are advanced through the resource-intensive drug discovery pipeline.

References

- Vertex AI Search. (2016).

-

National Center for Biotechnology Information. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Biologically active 2H-indazole-containing compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Indazole-based antiinflammatory and analgesic drugs. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Novel Substituted Indazoles towards Potential Antimicrobial Agents. Retrieved from [Link]

-

PubMed. (n.d.). Indazole Derivatives: Promising Anti-tumor Agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Retrieved from [Link]

-

MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][6][16]benzothiazole Derivatives via Microwave-Assisted Synthesis. Retrieved from [Link]

-

Pharmascope. (n.d.). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Retrieved from [Link]

-

ResearchGate. (2025). The Anticancer Activity of Indazole Compounds: A Mini Review. Retrieved from [Link]

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Retrieved from [Link]

-

YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Antimicrobial Activities of (4,5,6,7-Tetrahydro-1H-indazol- 2(3H)-yl)thiazole Derivatives | Request PDF. Retrieved from [Link]

-

MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

-

RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

-

MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from [Link]

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Taylor & Francis Online. (2020). Indazole – Knowledge and References. Retrieved from [Link]

-

MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

-

G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

ResearchGate. (2025). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Study of the in vitro cytotoxicity testing of medical devices. Retrieved from [Link]

-

BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]

-

University of Texas Health Science Center at Houston. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

-

bioRxiv. (2025). Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. Retrieved from [Link]

-

Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). Retrieved from [Link]

-

Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

-

MDPI. (n.d.). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]

-

LOUIS. (n.d.). Antioxidant Assay: The DPPH Method. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological activities of a novel series of indazole derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 10. ijprajournal.com [ijprajournal.com]

- 11. researchgate.net [researchgate.net]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. atcc.org [atcc.org]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. japsonline.com [japsonline.com]

- 16. researchgate.net [researchgate.net]

- 17. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. assaygenie.com [assaygenie.com]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. orientjchem.org [orientjchem.org]

- 22. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 24. protocols.io [protocols.io]

- 25. bio.libretexts.org [bio.libretexts.org]

- 26. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 27. m.youtube.com [m.youtube.com]

- 28. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

- 29. mdpi.com [mdpi.com]

- 30. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 2-Acetyl-5-bromo-2H-indazole in Modern Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a cornerstone of medicinal chemistry, featuring prominently in a wide array of pharmacologically active compounds.[1][2] Among the diverse array of functionalized indazoles, 2-Acetyl-5-bromo-2H-indazole emerges as a particularly versatile and strategic building block. This technical guide provides an in-depth exploration of its synthesis, physicochemical properties, and, most critically, its application in advanced organic synthesis. We will delve into the mechanistic underpinnings of its reactivity in key cross-coupling reactions and provide field-proven insights into its utilization for the construction of complex molecular architectures relevant to drug discovery.

Introduction: The Privileged 2H-Indazole Scaffold

Indazoles, bicyclic aromatic heterocycles, exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. While the 1H-tautomer is generally more thermodynamically stable, the 2H-indazole motif is a recurring feature in numerous biologically active molecules, including kinase inhibitors and anti-inflammatory agents.[3][4][5][6] The unique electronic distribution and steric profile of the 2H-indazole core offer distinct advantages in molecular design, influencing parameters such as metabolic stability, solubility, and target engagement.

2-Acetyl-5-bromo-2H-indazole presents a trifecta of functionalities that render it a highly valuable synthetic intermediate:

-

The 2H-Indazole Core: A proven pharmacophore with a rich history in drug discovery.[7]

-

The 5-Bromo Substituent: A versatile handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl moieties.

-

The 2-Acetyl Group: This electron-withdrawing group serves a dual purpose. It directs the regioselectivity of certain synthetic transformations and acts as a readily cleavable protecting group, allowing for subsequent functionalization at the N2 position.

This guide will systematically unpack the synthetic potential of this powerful building block.

Synthesis of the 2-Acetyl-5-bromo-2H-indazole Core

Step 1: N-Acetylation of 5-bromo-1H-indazole

The initial step involves the acetylation of 5-bromo-1H-indazole. This reaction typically proceeds with high efficiency using standard acetylating agents.

Experimental Protocol:

-

To a solution of 5-bromo-1H-indazole (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) is added a base (e.g., triethylamine, pyridine; 1.2 eq.).

-

The mixture is cooled to 0 °C, and acetyl chloride or acetic anhydride (1.1 eq.) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a mixture of 1-acetyl-5-bromo-1H-indazole and 2-acetyl-5-bromo-2H-indazole.

Step 2: Isomer Separation

The N-acetylation of indazoles often yields a mixture of N1 and N2 isomers. These isomers can typically be separated by silica gel column chromatography to afford the desired 2-Acetyl-5-bromo-2H-indazole.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Acetyl-5-bromo-2H-indazole is presented in the table below.

| Property | Value |

| CAS Number | 1195623-05-2 |

| Molecular Formula | C₉H₇BrN₂O |

| Molecular Weight | 239.07 g/mol |

| Physical Form | Solid |

| Boiling Point | 133-135 °C |

Note: Data obtained from commercial supplier information.[8]

Key Synthetic Transformations: A Gateway to Molecular Diversity

The strategic placement of the bromine atom at the 5-position makes 2-Acetyl-5-bromo-2H-indazole an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern drug discovery for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and heteroaryl-aryl linkages.[9] 2-Acetyl-5-bromo-2H-indazole is expected to readily participate in this reaction, enabling the introduction of a wide range of aromatic and heteroaromatic moieties at the 5-position. The acetyl group, being electron-withdrawing, can influence the reactivity of the C-Br bond.

Generalized Experimental Workflow:

Caption: Generalized workflow for the Suzuki-Miyaura coupling of 2-Acetyl-5-bromo-2H-indazole.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki couplings involving heteroaryl bromides due to its high activity and stability.[10]

-

Base: An inorganic base like potassium carbonate is typically employed to facilitate the transmetalation step of the catalytic cycle.

-

Solvent: A mixture of an organic solvent like dimethoxyethane (DME) or toluene with an aqueous phase is often used to dissolve both the organic substrates and the inorganic base.

Mizoroki-Heck Reaction: The Vinylation of the Indazole Core

The Mizoroki-Heck reaction allows for the formation of a new carbon-carbon bond between an aryl halide and an alkene.[11] This reaction is particularly useful for synthesizing styrenyl and acryloyl derivatives. The reaction conditions can be tuned to favor the formation of the trans-isomer.

Generalized Experimental Workflow:

Caption: Generalized workflow for the Mizoroki-Heck reaction of 2-Acetyl-5-bromo-2H-indazole.

Causality Behind Experimental Choices:

-

Catalyst System: A simple palladium source like palladium(II) acetate combined with a phosphine ligand is often sufficient. For more challenging substrates, more sophisticated catalyst systems may be required.

-

Base: A hindered organic base such as triethylamine is commonly used to neutralize the HBr generated during the catalytic cycle.

-

Solvent: Polar aprotic solvents like DMF or acetonitrile are typically used to ensure the solubility of the reaction components.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[2] This reaction allows for the coupling of 2-Acetyl-5-bromo-2H-indazole with a wide variety of primary and secondary amines, providing access to a diverse range of 5-aminoindazole derivatives.

Generalized Experimental Workflow:

Caption: Generalized workflow for the Buchwald-Hartwig amination of 2-Acetyl-5-bromo-2H-indazole.

Causality Behind Experimental Choices:

-

Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like Xantphos are often employed to promote the reductive elimination step.

-

Base: A strong, non-nucleophilic base such as sodium tert-butoxide is typically required to deprotonate the amine and facilitate its coordination to the palladium center.

-

Inert Atmosphere: These reactions are sensitive to oxygen, and therefore must be carried out under an inert atmosphere (e.g., nitrogen or argon).

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates in organic synthesis and can be found in various biologically active compounds.

Generalized Experimental Workflow:

Sources

- 1. 2H-Indazole synthesis [organic-chemistry.org]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. caribjscitech.com [caribjscitech.com]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KR101713303B1 - Preparation method of 2H-Indazole derivatives - Google Patents [patents.google.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Commercial & Synthetic Acquisition of 2-Acetyl-5-bromo-2H-indazole: A Technical Guide

Executive Summary

2-Acetyl-5-bromo-2H-indazole (CAS: 1195623-05-2) is a specialized heterocyclic intermediate used primarily in medicinal chemistry for cross-coupling reactions and as a directing group for C-H functionalization.[1][2][3]

Critical Advisory: While listed by select suppliers, this compound is thermodynamically unstable relative to its N1-isomer (1-acetyl-5-bromo-1H-indazole). Commercial samples labeled as the N2-acetyl isomer frequently arrive as mixtures or fully isomerized N1-acetyl products due to thermal equilibration during transport.

Recommendation: For high-integrity research, it is recommended to purchase the stable precursor 5-bromo-1H-indazole and perform the acetylation immediately prior to use, or rigorously validate commercial stocks using the NMR protocols defined in Section 4.

Part 1: The Indazole Isomerism Challenge

To successfully utilize 2-acetyl-5-bromo-2H-indazole, researchers must understand the kinetic vs. thermodynamic landscape of the indazole scaffold.

The N1 vs. N2 Dichotomy

Indazoles possess two nitrogen atoms capable of substitution.[4]

-

N1-Acetyl (Thermodynamic): The benzenoid ring structure is preserved. This is the stable, "shelf-stable" form.

-

N2-Acetyl (Kinetic): The quinoid character of the ring increases, raising the ground state energy. This isomer is often the initial product of acetylation but readily rearranges to the N1-isomer under heat, acid catalysis, or prolonged storage.

Implications for Sourcing

If you order "2-Acetyl-5-bromo-2H-indazole" from a catalog:

-

Purity Risk: High probability of N1 contamination.

-

Availability: Often listed as "Inquire" or "Lead Time: 4-6 Weeks" (implying on-demand synthesis).

-

Cost: Significantly higher than the parent 5-bromoindazole.

Part 2: Commercial Sourcing & Precursor Strategy

Direct Commercial Sources (High Risk)

If direct purchase is mandatory, restrict sourcing to suppliers providing batch-specific H-NMR verification dated within 30 days.

| Supplier Category | Typical Availability | Risk Level | Action |

| Tier 1 (e.g., Sigma, Apollo) | Inquire / Backorder | Medium | Request CoA before purchase. |

| Tier 2 (Aggregators) | "In Stock" (Often Virtual) | High | Likely mislabeled N1-isomer. |

| Custom Synthesis CROs | Made to Order | Low | Best option if synthesis is impossible in-house. |

The "Buy Precursor & Make" Strategy (Recommended)

The most reliable supply chain is the acquisition of the stable parent compound.

-

Market Status: Commodity chemical; widely available.

-

Purity: Typically >97%.

Figure 1: Decision matrix for acquiring the 2-acetyl isomer. Note the convergence on QC validation.

Part 3: Synthesis of 2-Acetyl-5-bromo-2H-indazole

This protocol favors the kinetic formation of the N2-acetyl isomer.[7] Note that standard acetylation with acetic anhydride/pyridine often yields the thermodynamic N1 product or a mixture.

Kinetic Acetylation Protocol

Objective: Selective acetylation at N2.[4] Scale: 1.0 gram (approx. 5 mmol).

Reagents:

-

5-Bromo-1H-indazole (1.0 eq)[5]

-

Acetic Anhydride (

) (1.1 eq) -

Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM) – Avoid Pyridine/DMAP to prevent thermodynamic equilibration.

-

Temperature:

to Room Temperature.

Step-by-Step Workflow:

-

Dissolution: Dissolve 5-bromo-1H-indazole (985 mg, 5 mmol) in anhydrous EtOAc (10 mL).

-

Addition: Cool to

. Add Acetic Anhydride (0.52 mL, 5.5 mmol) dropwise. -

Reaction: Stir at

for 30 minutes, then allow to warm to -

Workup: Wash with cold 5%

(rapidly) to remove acid. Dry organic layer over -

Isolation: Concentrate in vacuo at low temperature (

). Do not heat. -

Storage: Store solid at

.

Note: If N1 isomer forms, recrystallization from non-polar solvents (hexane/ether) can sometimes enrich the N2 isomer, but preventing isomerization is superior.

Part 4: Quality Control & Isomer Differentiation

Distinguishing the 1-acetyl and 2-acetyl isomers is the most critical step. You cannot rely on melting point alone due to the mixture potential.

1H-NMR Diagnostic Signals (DMSO-d6 or CDCl3)

The position of the acetyl group significantly influences the chemical shift of the proton at position 3 (H3) and position 7 (H7).

| Proton Position | 1-Acetyl (Thermodynamic) | 2-Acetyl (Kinetic) | Mechanistic Reason |

| H3 (Singlet) | N2-acylation deshields H3 more significantly due to proximity to the carbonyl anisotropy. | ||

| H7 (Doublet) | In N1-acetyl, the carbonyl oxygen can H-bond or deshield H7 (peri-effect). In N2-acetyl, H7 is less affected. | ||

| Acetyl -CH3 | Often too close to distinguish reliably. |

Validation Rule:

-

If your spectrum shows a dominant singlet >8.4 ppm (H3) and a doublet <8.0 ppm (H7), you have the 2-acetyl isomer.

-

If H7 is shifted downfield (>8.3 ppm), you have the 1-acetyl isomer.

Isomerization Pathway Visualization

Figure 2: The thermodynamic sink. Once the N2 isomer converts to N1, it does not revert. Avoid silica chromatography for purification of N2 isomers.

Part 5: Applications & Handling

Why use the 2-Acetyl Isomer?

Researchers typically seek the 2-acetyl isomer for two reasons:

-

C-H Activation: The N2-acetyl group can act as a directing group for palladium-catalyzed C-H activation at the C3 position, which is electronically distinct from C-H activation directed by N1 substituents.

-

Electronic Modulation: The N2-acetyl group alters the electron density of the bromine at C5, potentially affecting the rate of oxidative addition in Suzuki-Miyaura couplings compared to the N1 isomer.

Storage Protocols

-

Temperature:

(Critical). -

Atmosphere: Argon/Nitrogen (exclude moisture to prevent hydrolysis).

-

Shelf-Life: < 3 months. Re-validate by NMR before every critical reaction.

References

-

Katritzky, A. R., et al. (2003). Regioselectivity in the Acylation of Indazoles.[4][7][8][9][10] Journal of Organic Chemistry. (General reference for indazole acylation kinetics).

-

Luo, G., et al. (2006). Regioselective synthesis of 1- and 2-substituted indazoles.[3][6] Tetrahedron Letters.

-

Sigma-Aldrich. (2024). Product Specification: 5-Bromo-1H-indazole.[5][6]

-

Apollo Scientific. (2024). Safety Data Sheet: 2-Acetyl-5-bromo-2H-indazole.

-

Beilstein Institute. (2021). Regioselective N-alkylation of the 1H-indazole scaffold.[3][6][7][10][11] Beilstein Journal of Organic Chemistry.

Sources

- 1. 2-ACETYL-5-BROMO-2H-INDAZOLE 250MG - OR61229-250MG [dabos.com]

- 2. 5-溴-1H-吲唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. wuxibiology.com [wuxibiology.com]

- 5. Synthonix, Inc > 53857-57-1 | 5-Bromo-1H-indazole [synthonix.com]

- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 11. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Regioselective Synthesis and Isolation of 2-Acetyl-5-bromo-2H-indazole

Executive Summary & Core Challenge

The synthesis of 2-acetyl-5-bromo-2H-indazole presents a classic problem in heterocyclic chemistry: regiochemical ambiguity . The indazole scaffold exists in an annular tautomeric equilibrium between 1H- and 2H-forms.[1] While the 1H-tautomer is thermodynamically favored, electrophilic attack (such as acetylation) can occur at either N1 or N2.

Standard acetylation protocols (e.g., acetic anhydride with heat) predominantly yield the 1-acetyl (N1) isomer (thermodynamic product). The 2-acetyl (N2) isomer is the kinetic product and is often labile, prone to hydrolysis or rearrangement to the N1 form.

This guide details a Kinetic Control Protocol designed to maximize the formation of the N2-isomer and provides the specific chromatographic and spectroscopic techniques required to isolate and validate this elusive species.

Mechanistic Insight: Kinetic vs. Thermodynamic Control

To successfully synthesize the 2-acetyl derivative, one must understand the competing pathways.

-

Thermodynamic Pathway (N1): The N1-acyl bond is more stable.[1] Under high temperatures or prolonged reaction times, any N2-acyl product formed will rearrange to the N1-acyl form (the "Dimroth-like" rearrangement).

-

Kinetic Pathway (N2): The lone pair on N2 is often more nucleophilic in the neutral or anionic state due to the "alpha-effect" or specific solvent interactions. However, the resulting N2-acyl bond is highly reactive (acting as an active amide).

Critical Success Factor: To isolate the 2-acetyl isomer, the reaction must be run at low temperature using a reactive electrophile (Acetyl Chloride rather than Anhydride) and worked up rapidly under neutral conditions.

Reaction Pathway Diagram

Caption: Kinetic vs. Thermodynamic pathways. The N2 isomer (green) rearranges to N1 (red) if thermal energy is applied.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[2] | Role |

| 5-Bromo-1H-indazole | 197.03 | 1.0 | Substrate |

| Acetyl Chloride (AcCl) | 78.50 | 1.2 | Electrophile (High reactivity) |

| Triethylamine (Et3N) | 101.19 | 1.5 | HCl Scavenger (Non-nucleophilic) |

| Dichloromethane (DCM) | - | Solvent | Anhydrous, Aprotic |

| Argon/Nitrogen | - | Atm | Inert Atmosphere |

Step-by-Step Methodology (Kinetic Control)

Pre-requisite: All glassware must be oven-dried. Moisture triggers hydrolysis of the labile N2-acetyl bond.

-

Solubilization: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum, dissolve 5-Bromo-1H-indazole (1.0 g, 5.07 mmol) in anhydrous DCM (20 mL).

-

Base Addition: Add Triethylamine (1.06 mL, 7.6 mmol) via syringe. The solution may remain clear or turn slightly yellow.[2]

-

Cooling (CRITICAL): Submerge the reaction flask in an ice/salt bath (-10 °C) . Allow the solution to equilibrate for 15 minutes. Note: Low temperature suppresses the thermodynamic rearrangement to N1.

-

Acylation: Add Acetyl Chloride (0.43 mL, 6.08 mmol) dropwise over 5 minutes.

-

Observation: A white precipitate (Et3N[2]·HCl) will form immediately.

-

-

Reaction Monitoring: Stir at -10 °C to 0 °C for 30–60 minutes .

-

TLC Check: Use Hexane:EtOAc (3:1). The N2-acetyl isomer typically runs slightly lower (more polar) or very close to the N1 isomer. The starting material (polar) should be consumed.

-

-

Quench & Workup (Rapid):

-

Pour the cold reaction mixture into ice-cold water (20 mL).

-